2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-4-1-3-10(7-11)14-17-18-15(23-9-13(20)21)19(14)8-12-5-2-6-22-12/h1-7H,8-9H2,(H,20,21) |
InChI Key |
GBTRCFQHWDEMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The triazole scaffold is constructed via cyclization of hydrazine derivatives with carbon disulfide or thiourea analogs. A common approach involves reacting 3-chlorophenylhydrazine with carbon disulfide in alkaline ethanol (KOH/EtOH, 80°C, 6–8 hours) to form 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The thiol group at position 3 serves as the anchor for subsequent sulfanylacetate coupling.
Key Reaction:
$$
\text{3-Chlorophenylhydrazine} + \text{CS}_2 \xrightarrow{\text{KOH/EtOH}} \text{5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol}
$$
Alkylation with Furan-2-ylmethyl Groups
The furan-2-ylmethyl moiety is introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with furfuryl bromide in dimethylformamide (DMF) at 60–70°C for 4–6 hours, yielding 4-(furan-2-ylmethyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Excess furfuryl bromide (1.2–1.5 equivalents) ensures complete substitution.
Optimization Note:
Lower temperatures (<50°C) result in incomplete alkylation, while higher temperatures (>80°C) promote side reactions.
Sulfanylacetic Acid Coupling
The thiol group at position 3 reacts with α-bromoacetic acid under basic conditions (NaOH, aqueous ethanol, 50°C, 3 hours) to form the sulfanylacetic acid derivative. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion.
Reaction Scheme:
$$
\text{Triazole-thiol} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{NaOH/EtOH}} \text{Target Compound}
$$
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance yield and reduce reaction times. A two-stage system is employed:
- Stage 1: Cyclization and alkylation in a tubular reactor (residence time: 2 hours, 70°C).
- Stage 2: Sulfanyl coupling in a microreactor (residence time: 1 hour, 50°C).
Advantages:
Green Chemistry Modifications
- Solvent Replacement: Ethyl acetate replaces DMF for alkylation steps, improving environmental compatibility.
- Catalyst Recycling: KOH is recovered via distillation and reused in subsequent batches, lowering waste.
Purification and Isolation Techniques
Column Chromatography
Crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2). The target compound elutes at Rf = 0.35–0.4 (TLC).
Recrystallization
Final recrystallization from ethanol/water (7:3 v/v) yields white crystalline powder with >99% purity.
Crystallization Data:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 78 | 99.5 |
| Acetonitrile | 65 | 98.2 |
Analytical Validation
Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
- Column: C18 (250 × 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45).
- Retention Time: 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue: Over-alkylation produces bis-furan derivatives.
- Solution: Strict stoichiometric control (1:1 molar ratio of triazole-thiol to furfuryl bromide).
Acid Sensitivity
- Issue: Degradation under strong acidic conditions during sulfanyl coupling.
- Solution: Maintain pH 8–9 using buffered NaOH.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (hours) |
|---|---|---|---|
| Batch Alkylation | 65 | 98 | 12 |
| Flow Reactor | 82 | 99 | 3 |
| Solvent-Free | 58 | 97 | 10 |
Scalability and Cost Efficiency
- Raw Material Cost: ~$120/kg (industrial scale).
- Energy Consumption: Flow reactors reduce energy use by 40% compared to batch systems.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and furan moieties exhibit notable antimicrobial activities. For instance, derivatives of 4H-1,2,4-triazoles have shown effectiveness against various bacterial strains. The presence of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in tumor cells, which may be applicable to this compound as well. The National Cancer Institute's protocols for testing new anticancer agents could be utilized to assess its effectiveness against specific cancer types.
Case Studies and Research Findings
Several studies highlight the biological potential of related compounds:
- Antitumor Activity : A study demonstrated that triazole derivatives exhibited significant antitumor activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Screening : Research on similar sulfanyl-acetic acid derivatives showed promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Pharmacokinetic Studies : Evaluations using software like SwissADME indicated favorable drug-like properties for structurally similar compounds, suggesting good absorption and bioavailability profiles .
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
(a) 2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
- Substituents : Replaces the furan-2-ylmethyl group with a propan-2-yl group.
- Molecular Formula : C₁₃H₁₄ClN₃O₂S ().
(b) {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
- Substituents : 1,3-Benzodioxol-5-yl at position 5 and phenyl at position 3.
- Molecular Formula : C₁₇H₁₂N₃O₄S ().
(c) 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide
- Substituents : Benzyl at position 4 and acetamide instead of acetic acid.
- Molecular Formula : C₁₆H₁₅N₅O₂S ().
- Impact : The acetamide group reduces acidity compared to acetic acid, which may affect solubility and receptor binding.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | 362.81 | 3-Chlorophenyl, furan-2-ylmethyl | Moderate (polar acetic acid group) |
| 2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-...}acetic Acid | 307.79 | 3-Chlorophenyl, propan-2-yl | Lower (hydrophobic alkyl chain) |
| {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-...}acetic Acid | 378.37 | Benzodioxol, phenyl | Higher (oxygen-rich benzodioxol) |
| 2-[4-Benzyl-5-(2-furyl)-...}acetamide | 353.44 | Benzyl, acetamide | Moderate (amide vs. acid) |
Note: Data extrapolated from analogs in .
Biological Activity
2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 893725-74-1) is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN3O3S. It features a triazole ring linked to a furan moiety and a chlorophenyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 349.79 g/mol |
| CAS Number | 893725-74-1 |
| Purity | 97% |
| Chemical Class | Triazole |
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure suggests potential for similar efficacy due to the presence of electron-withdrawing groups that enhance antimicrobial action.
Case Study:
In a study evaluating the antibacterial activity of triazole derivatives, compounds with similar structural features to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA . This positions the compound favorably in the context of antibiotic development.
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound's ability to inhibit fungal growth can be attributed to its interaction with fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
Research Findings:
A review highlighted that triazole derivatives possess antifungal activity comparable to established antifungal agents like fluconazole . The structural components of this compound may enhance this activity through improved binding affinity to target enzymes.
Anticancer Potential
Emerging data suggest that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanistic Insights:
Studies have shown that triazoles can modulate various signaling pathways involved in cancer progression. For example, they may inhibit angiogenesis and metastasis through the downregulation of vascular endothelial growth factor (VEGF) .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that modifications on the phenyl and furan rings significantly influence biological activity. Electron-donating or withdrawing groups can enhance or diminish potency against specific pathogens.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antibacterial potency |
| Furan Ring Presence | Enhances antifungal activity |
| Alkyl Chain Length | Longer chains may reduce overall efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
